molecular formula C11H14BrNO3 B13989997 Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate

Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate

Cat. No.: B13989997
M. Wt: 288.14 g/mol
InChI Key: RHXPBVMOJSRGTO-UHFFFAOYSA-N
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Description

Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromopyridine moiety attached to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Pyridine Ether: The brominated pyridine is then reacted with 2-methylpropanoic acid to form the corresponding ether. This step often involves the use of a base such as potassium carbonate to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be achieved using a dehydrating agent such as sulfuric acid or by employing a Fischer esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: The primary product is the corresponding alcohol.

Scientific Research Applications

Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may undergo hydrolysis to release the active form of the compound, which can then exert its effects on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-chloropyridin-2-yl)oxy)-2-methylpropanoate
  • Ethyl 2-((5-fluoropyridin-2-yl)oxy)-2-methylpropanoate
  • Ethyl 2-((5-iodopyridin-2-yl)oxy)-2-methylpropanoate

Uniqueness

Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

ethyl 2-(5-bromopyridin-2-yl)oxy-2-methylpropanoate

InChI

InChI=1S/C11H14BrNO3/c1-4-15-10(14)11(2,3)16-9-6-5-8(12)7-13-9/h5-7H,4H2,1-3H3

InChI Key

RHXPBVMOJSRGTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=NC=C(C=C1)Br

Origin of Product

United States

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